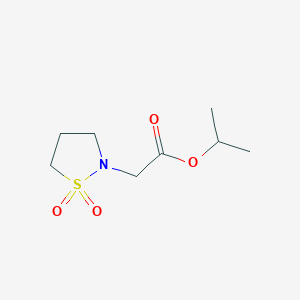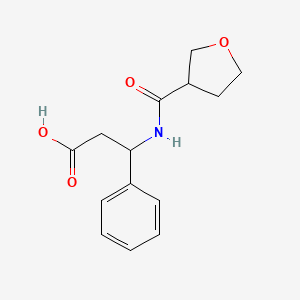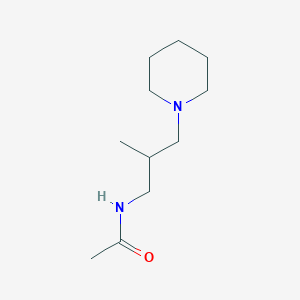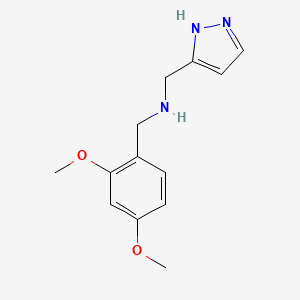![molecular formula C13H16BrN3O2 B7587442 N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587442.png)
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1-(1H-pyrazol-5-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1-(1H-pyrazol-5-yl)methanamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as 25B-NBOMe and is a member of the NBOMe series of compounds. 25B-NBOMe is a derivative of the phenethylamine psychedelic 2C-B and has been found to have potent psychoactive effects.
Wirkmechanismus
The exact mechanism of action of 25B-NBOMe is not fully understood. However, it is believed that this compound acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, cognition, perception, and behavior. The activation of the 5-HT2A receptor by 25B-NBOMe is thought to be responsible for its psychedelic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 25B-NBOMe are not well understood. However, it is known that this compound has potent psychedelic effects, including altered perception, mood, and cognition. 25B-NBOMe has also been found to have sympathomimetic effects, including increased heart rate, blood pressure, and body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
25B-NBOMe has several advantages for use in laboratory experiments. This compound has potent psychedelic effects, which makes it useful for studying the mechanisms of action of other psychedelic compounds. 25B-NBOMe is also relatively easy to synthesize in a laboratory setting, which makes it more accessible for researchers. However, there are also limitations to the use of 25B-NBOMe in laboratory experiments. This compound is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. Additionally, the psychoactive effects of 25B-NBOMe can make it difficult to study its effects on brain function and behavior.
Zukünftige Richtungen
There are several future directions for research on 25B-NBOMe. One area of research is the study of the mechanisms of action of this compound. Researchers are interested in understanding how 25B-NBOMe interacts with the 5-HT2A receptor, and how this interaction leads to its psychedelic effects. Another area of research is the study of the effects of 25B-NBOMe on brain function and behavior. Researchers are interested in understanding how this compound affects perception, mood, and cognition, and how these effects can be used to treat psychiatric disorders. Finally, researchers are interested in developing new compounds that are similar to 25B-NBOMe, but with improved safety profiles and therapeutic potential.
Synthesemethoden
The synthesis of 25B-NBOMe is a complex process that involves several steps. The starting material for the synthesis is 2C-B, which is then reacted with a series of reagents to form the final product. The synthesis of 25B-NBOMe requires specialized equipment and expertise, and should only be attempted by trained professionals in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
25B-NBOMe has been used in scientific research to study its effects on the central nervous system. This compound has been found to have potent psychedelic effects, and has been used to study the mechanisms of action of other psychedelic compounds. 25B-NBOMe has also been used to study the effects of psychedelic compounds on brain function and behavior.
Eigenschaften
IUPAC Name |
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1-(1H-pyrazol-5-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O2/c1-18-12-5-9(11(14)6-13(12)19-2)7-15-8-10-3-4-16-17-10/h3-6,15H,7-8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIVFQNHCZBJGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CNCC2=CC=NN2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1-(1H-pyrazol-5-yl)methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-hydroxy-N-[(1-phenylpyrazol-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7587366.png)
![3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamide](/img/structure/B7587367.png)
![(2S)-2-amino-4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B7587376.png)
![2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acid](/img/structure/B7587381.png)


![4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfamoyl]benzoic acid](/img/structure/B7587413.png)



![4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid](/img/structure/B7587434.png)


![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587458.png)